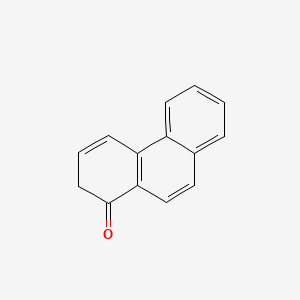

Phenanthrenone

Beschreibung

Context within Polycyclic Aromatic Compound Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused benzene (B151609) rings. wikipedia.orgebi.ac.uklibretexts.org These rings share carbon atoms, leading to extended, planar, and often highly stable π-electron systems. libretexts.org Phenanthrene (B1679779), with its chemical formula C₁₄H₁₀, is a fundamental PAH consisting of three angularly fused benzene rings. wikipedia.orgebi.ac.uk This angular arrangement results in greater thermodynamic stability compared to its linear isomer, anthracene. libretexts.org

PAHs like phenanthrene are not just environmental contaminants but also crucial structural motifs in medicinal chemistry and materials science. taylorandfrancis.comresearchgate.net The phenanthrene nucleus is found in numerous natural products and synthetic molecules with diverse biological activities. researchgate.netbeilstein-journals.org The chemical reactivity of phenanthrene typically centers on its 9 and 10 positions, which are susceptible to reactions like oxidation. wikipedia.org The introduction of functional groups, particularly oxygen-containing ones, onto the core PAH skeleton gives rise to derivatives with profoundly altered electronic properties and reactivity. A classic example is the oxidation of phenanthrene to produce phenanthrene-9,10-dione (phenanthrenequinone), a compound extensively studied for its redox activity and applications in synthesizing more complex molecules. wikipedia.orgsolubilityofthings.comjournalcjast.com It is within this context of functionalized PAHs that phenanthrenone emerges as a compound with distinct and valuable characteristics.

This compound as a Carbonyl-Bridged Phenanthrene System

This compound is specifically defined as a carbonyl-bridged phenanthrene. rsc.orgresearchgate.net Its structure uniquely merges the backbone of phenanthrene with that of fluorenone, another well-known aromatic ketone. rsc.org This fusion results in a highly rigid and planar molecular architecture with an extended π-conjugated system. rsc.org The presence of the carbonyl bridge makes this compound an electron-deficient π-building block, a feature that is highly desirable for applications in materials science. rsc.org

The synthesis of this compound derivatives was streamlined through the development of a novel palladium-catalyzed annulation reaction between 4,5-dibromo-9-fluorenone and various internal alkynes. rsc.orgresearchgate.net This method provides a reliable route to what was previously an underexplored class of compounds. rsc.org The properties of these derivatives can be fine-tuned by altering the substituents on the alkyne precursors, allowing for the modulation of their energy gaps. rsc.org

| Property | Description | Significance | Reference |

|---|---|---|---|

| Structure | Combines fluorenone and phenanthrene backbones with a carbonyl bridge. | Provides extended conjugation, good planarity, and high rigidity. | rsc.org |

| Electronic Nature | Considered an electron-deficient π-system. | Ideal for use as a building block in developing novel polycyclic aromatic hydrocarbons and functional materials. | rsc.org |

| Energy Gap | Tunable by varying substituents. | Allows for the customization of optical and electronic properties for specific applications. | rsc.org |

| Synthesis | Accessible via palladium-catalyzed annulation. | Streamlined synthesis makes this once underexplored building block more available for research. | rsc.orgresearchgate.net |

Current Research Frontiers and Prospective Avenues for this compound

The unique combination of structural rigidity and electronic properties in this compound has opened up several promising areas of research. Its potential is primarily being explored in the fields of materials science and organic catalysis. rsc.org

As a molecular building block, the planarity and electron-deficient nature of this compound make it an excellent candidate for constructing novel π-extended polycyclic aromatic hydrocarbons. rsc.org These larger, custom-designed aromatic systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Perhaps one of the most significant emerging applications is the use of this compound derivatives as organic photoredox catalysts. rsc.org These molecules can absorb light and use that energy to mediate chemical reactions. Research has demonstrated their effectiveness in processes like organocatalytic atom transfer radical polymerization (ATRP) and the oxidation of alcohols, showcasing their potential as versatile and metal-free catalysts. rsc.org Given that this compound is still considered a relatively "undeveloped building block," future research is expected to further uncover its potential. rsc.org Prospective avenues include the design of more intricate molecular architectures based on the this compound core to create advanced materials with tailored photophysical properties and to develop highly selective and efficient catalytic systems for green chemistry applications.

| Application Area | Specific Use | Underlying Property | Reference |

|---|---|---|---|

| Materials Science | Electron-deficient π-building block for novel polycyclic aromatic hydrocarbons. | Extended conjugation, planarity, rigidity, and tunable energy gaps. | rsc.org |

| Photocatalysis | Organic photoredox catalyst for atom transfer radical polymerization (ATRP). | Ability to absorb light and facilitate redox reactions. | rsc.org |

| Photocatalysis | Organic photoredox catalyst for the oxidation of alcohols. | Ability to absorb light and facilitate redox reactions. | rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

79147-45-8 |

|---|---|

Molekularformel |

C14H10O |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

2H-phenanthren-1-one |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-6,8-9H,7H2 |

InChI-Schlüssel |

IQMTVJBLQXREOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=C(C1=O)C=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenanthrenone and Its Derivatives

Palladium-Catalyzed Annulation Routes to Phenanthrenone Scaffolds

Palladium-catalyzed reactions are powerful tools for the construction of complex carbocyclic and heterocyclic systems. nih.gov In the context of this compound synthesis, palladium-catalyzed annulation reactions provide an efficient means to build the fused aromatic ring system. These methods often involve the coupling of readily available starting materials under relatively mild conditions.

Annulation via 4,5-Dibromo-9-fluorenone and Internal Alkynes

One notable palladium-catalyzed approach to this compound scaffolds involves the annulation of 4,5-dibromo-9-fluorenone with internal alkynes. This methodology allows for the construction of the this compound core through the formation of two new carbon-carbon bonds. The reaction typically proceeds in the presence of a palladium catalyst and a suitable ligand, facilitating the oxidative addition, migratory insertion, and reductive elimination steps of the catalytic cycle. The choice of internal alkyne allows for the introduction of various substituents onto the this compound skeleton, providing a degree of synthetic flexibility.

Annulation via 4,5-Dibromo-9-fluorenone and Diarylacetylenes

A similar and effective strategy for the synthesis of this compound involves the cyclization of 4,5-dibromo-9-fluorenone with diarylacetylenes. rsc.org This palladium-catalyzed annulation reaction provides a direct route to substituted this compound derivatives. The reaction mechanism is believed to proceed through a series of steps involving the palladium catalyst, which facilitates the coupling of the dibromofluorenone with the diarylacetylene to form the fused polycyclic aromatic system. This method has been successfully employed in the synthesis of various this compound derivatives with tailored electronic properties. rsc.org

Strategic Functional Group Transformations in this compound Synthesis

Following the construction of the core this compound scaffold, subsequent functional group transformations are often necessary to access a wider range of derivatives with specific properties. The carbonyl group of the this compound core is a key functional handle that can be selectively modified.

Selective Carbonyl Group Reduction to Hydroxyl Derivatives

The carbonyl group of this compound can be selectively reduced to a hydroxyl group to yield the corresponding phenanthrenol derivative. rsc.org This transformation is typically achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). acs.org The choice of reducing agent and reaction conditions can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups. acs.orgwikipedia.org This reduction introduces a hydroxyl group, which can alter the electronic properties of the molecule and serve as a site for further functionalization. rsc.org

| Starting Material | Product | Reagent | Reference |

| This compound | Hydroxyl derivative | Selective reduction | rsc.org |

Selective Carbonyl Group Reduction to Methylene (B1212753) Derivatives

Alternatively, the carbonyl group of this compound can be completely reduced to a methylene group, affording the corresponding phenanthrene (B1679779) derivative. rsc.org This deoxygenation reaction is a significant transformation that disrupts the conjugation of the this compound system, leading to changes in its electronic and photophysical properties. rsc.org Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. wisdomlib.orgyoutube.com The Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base, is suitable for base-stable compounds. wikipedia.org The Clemmensen reduction, employing a zinc amalgam in acidic conditions, is an alternative for acid-stable substrates. youtube.com

| Starting Material | Product | Reagent | Reference |

| This compound | Methylene derivative | Selective reduction | rsc.org |

Advanced Synthetic Approaches to this compound-Bearing Systems

The development of novel and efficient synthetic methods continues to be a focus in organic chemistry. Advanced synthetic approaches to this compound-bearing systems aim to improve efficiency, expand substrate scope, and provide access to more complex and diverse molecular architectures. These methods may involve domino reactions, multi-component reactions, or the use of novel catalytic systems to construct the this compound core in a more streamlined fashion. Research in this area is ongoing, with the goal of developing more sustainable and versatile synthetic routes to this important class of compounds.

Chemical Reactivity and Mechanistic Transformations of Phenanthrenone

Phenanthrenone Derivatives as Organic Photoredox Catalysts

This compound derivatives have emerged as effective organic photoredox catalysts, capable of harnessing light energy to drive chemical reactions. rsc.org This catalytic activity stems from their ability to absorb light and mediate electron transfer processes. Upon photoexcitation, these molecules can act as potent oxidants or reductants, facilitating a range of transformations under mild conditions. This capability has been demonstrated in several key areas of organic synthesis, including polymerization and oxidation reactions. rsc.org

Catalytic Activity in Organocatalytic Atom Transfer Radical Polymerization

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers without metal catalysts, which is crucial for applications in biomedicine and electronics where metal contamination is a concern. nih.govcolostate.edu this compound derivatives, specifically certain N-aryl phenoxazines which share a core structural similarity, have been identified as highly effective photoredox catalysts for O-ATRP. nih.gov

Upon irradiation with light, the this compound-based catalyst enters an excited state and reduces an alkyl halide initiator, generating a propagating radical and a catalyst-halide complex. acs.org This complex can then reversibly deactivate the growing polymer chain, allowing for controlled polymer growth. acs.org This process enables the synthesis of polymers with predictable molecular weights and low dispersity. For instance, a core-substituted phenoxazine (B87303) catalyst has been used under white light irradiation to produce polymers with dispersities ranging from 1.13 to 1.31 and quantitative initiator efficiencies. nih.gov

Below is a table summarizing the performance of a phenanthrene-based photoredox catalyst in the polymerization of various monomers.

| Monomer | Catalyst System | Molecular Weight (Mn, g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | N-Aryl Phenoxazine | Targeted, with quantitative initiator efficiency | 1.13 - 1.31 | nih.gov |

| Sulfobetaine Methacrylate (SBMA) | Phenothiazine (PTH) under UV light | Predictable, low Đ | Low | illinois.edu |

| Furfuryl Methacrylate (FMA) | Phenothiazine (PTH) under UV light | Predictable, low Đ | Low | illinois.edu |

Catalytic Activity in Alcohol Oxidation

This compound derivatives also demonstrate catalytic activity in the aerobic oxidation of alcohols. rsc.org This transformation is significant for the synthesis of aldehydes and ketones, which are fundamental intermediates in organic chemistry. The photocatalytic cycle typically involves the this compound derivative absorbing light and activating molecular oxygen, which then acts as the terminal oxidant to convert the alcohol. This method offers a green alternative to traditional oxidation reactions that often rely on stoichiometric amounts of heavy metal oxidants.

The efficiency of this process has been demonstrated with various alcohol substrates. For example, 9,10-phenanthrenedione, a related dicarbonyl derivative, has been used as an inexpensive organophotocatalyst for the functionalization of other molecules, highlighting the potential of this structural class in oxidation catalysis. mdpi.com

The table below presents data on the oxidation of different alcohols using related photocatalytic systems, illustrating the scope of this methodology.

| Alcohol Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Ru(OH)x/Al2O3 (heterogeneous) | Benzaldehyde | High steady-state conversion | acs.org |

| 1-Phenylethanol | Sodium Tungstate/Phase-Transfer Catalyst | Acetophenone | 81-99 | researchgate.net |

| Benzhydrol | Sodium Tungstate/Phase-Transfer Catalyst | Benzophenone | 81-99 | researchgate.net |

| cis,trans-4-tert-Butylcyclohexanol | Sodium Tungstate/Phase-Transfer Catalyst | 4-tert-Butylcyclohexanone | 81-99 | researchgate.net |

Electrophilic Reactivity of Substituted this compound Frameworks

The phenanthrene (B1679779) core is susceptible to electrophilic substitution, with the reactivity and regioselectivity of the reaction being highly dependent on the positions of existing substituents and the reaction conditions. numberanalytics.com Reactions typically occur at the 9 and 10 positions, which are the most reactive sites. wikipedia.orgyoutube.com For instance, the nitration of phenanthrene with nitric and sulfuric acids yields 9-nitrophenanthrene, and bromination with bromine and a catalyst like iron(III) bromide also results in substitution at the 9-position. numberanalytics.com

The presence of activating groups, such as a methoxy (B1213986) group, can direct electrophilic attack to specific positions, often ortho or para to the substituent. acs.org This directing effect plays a crucial role in the synthesis of functionalized phenanthrene and this compound derivatives. For example, studies on methoxy-substituted benzo[c]phenanthrenes have shown that electrophilic attack is directed to the outer ring, ortho/para to the methoxy group. acs.org The mechanism for these substitutions involves the formation of an arenium ion intermediate, which then loses a proton to restore aromaticity. numberanalytics.com

Cross-Coupling Functionalization of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated phenanthrene derivatives are excellent substrates for these transformations, enabling the synthesis of a wide array of functionalized compounds. nih.gov

Common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination have been successfully applied to phenanthrene frameworks. beilstein-journals.org For example, chloro-substituted BN-phenanthrenes, which are heteroaromatic analogues, readily undergo Suzuki coupling with arylboronic acids and Buchwald-Hartwig amination with amines to yield aryl- and amino-substituted derivatives in good yields. beilstein-journals.org Similarly, Sonogashira coupling with terminal alkynes proceeds efficiently to afford alkynyl-substituted BN-phenanthrenes. beilstein-journals.org These reactions demonstrate the utility of cross-coupling as a powerful tool for the post-functionalization of the phenanthrene core, allowing for the introduction of diverse functional groups. rsc.org

The table below showcases examples of cross-coupling reactions on a chloro-substituted BN-phenanthrene precursor.

| Reaction Type | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Aryl-substituted BN-phenanthrene | Good | beilstein-journals.org |

| Buchwald-Hartwig Amination | Amine | Amino-substituted BN-phenanthrene | Good | beilstein-journals.org |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted BN-phenanthrene | Excellent | beilstein-journals.org |

Spectroscopic Characterization Techniques in Phenanthrenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including phenanthrenone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. researchgate.netbdu.ac.in

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy focuses on the hydrogen-1 nuclei within a molecule. bdu.ac.in The chemical shift of each proton in the ¹H NMR spectrum is indicative of its local electronic environment. For instance, in phenanthrene (B1679779), the parent hydrocarbon of this compound, the aromatic protons typically resonate in the range of 7.5 to 8.9 ppm. researchgate.netchemicalbook.com The introduction of a carbonyl group to form a this compound will alter the chemical shifts of nearby protons due to its electron-withdrawing nature. Protons closer to the carbonyl group are expected to be deshielded and thus appear at a higher chemical shift (downfield). bdu.ac.in Spin-spin coupling between adjacent protons can also provide valuable information about the connectivity of the carbon skeleton. bdu.ac.in

For example, detailed ¹H NMR studies on asymmetrically substituted porphyrin phenanthrenequinones have demonstrated the ability to achieve complete assignment of the proton chemical shifts, which is crucial for unambiguous structure determination. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Phenanthrene Derivatives Note: This table provides illustrative data for phenanthrene derivatives to indicate typical chemical shift ranges. Specific values for this compound may vary.

| Proton Type | Typical Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 9.3 |

| Methylene (B1212753) Protons (adjacent to aromatic ring) | 4.5 - 5.1 |

| Methyl Protons | ~2.5 |

This data is compiled from studies on various phenanthrene derivatives. researchgate.netrsc.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. wikipedia.org Since the ¹³C isotope has a low natural abundance (1.1%), these spectra are often acquired with proton decoupling to simplify the spectrum and enhance sensitivity. wikipedia.orgcdnsciencepub.com Each chemically non-equivalent carbon atom gives a distinct signal. wikipedia.org

In phenanthrene, the aromatic carbons exhibit chemical shifts in the range of 122 to 132 ppm. cdnsciencepub.comchemicalbook.com The carbonyl carbon in a this compound is significantly deshielded and will appear at a much lower field, typically in the range of 180-200 ppm. orientjchem.org The precise chemical shifts of the other carbon atoms can help to pinpoint the location of the carbonyl group on the phenanthrene framework. For instance, studies on phenanthrene derivatives have utilized ¹³C NMR for complete structural assignment. researchgate.netcdnsciencepub.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for this compound and Related Compounds Note: This table provides representative data. Actual values can vary based on the specific isomer and solvent.

| Carbon Type | Typical Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~182.0 |

| Aromatic Carbons | 122 - 141 |

| Methyl Carbon | ~52.4 |

This data is based on findings from various phenanthrene derivatives. rsc.orgchemicalbook.comorientjchem.org

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov A key feature in the FT-IR spectrum of a this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This typically appears in the region of 1650-1750 cm⁻¹. nih.govnist.gov The exact position of this band can be influenced by the electronic environment and conjugation within the molecule.

In addition to the carbonyl peak, the FT-IR spectrum of this compound will also display characteristic absorptions for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C-C stretching vibrations (in the 1400-1600 cm⁻¹ region). researchgate.netnist.gov Analysis of the FT-IR spectra of phenanthrene and its degradation products has shown the appearance of new bands that can be attributed to the formation of carboxyl and carbonyl groups. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. nih.gov It involves the inelastic scattering of laser light by the molecule's vibrations. While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy often provides stronger signals for non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic rings. sigmaaldrich.comnih.gov

Studies on phenanthrene adsorbed on surfaces have utilized FT-Raman spectroscopy to monitor changes in its vibrational spectrum. researchgate.net For this compound, the Raman spectrum would be expected to show prominent peaks corresponding to the ring breathing modes and other skeletal vibrations of the polycyclic aromatic system. While fluorescence can sometimes interfere with Raman measurements using visible lasers, the use of a near-infrared laser (e.g., 1064 nm) in FT-Raman instruments can mitigate this issue. nih.gov

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure and optical properties of molecules. These techniques involve the transition of electrons between different energy levels upon absorption or emission of light. academie-sciences.frresearchgate.net

The electronic absorption spectra of phenanthrene derivatives typically show strong absorption bands in the ultraviolet region (250-450 nm), which are associated with π-π* electronic transitions within the aromatic system. academie-sciences.frresearchgate.net The introduction of a carbonyl group in this compound can lead to additional n-π* transitions, which are generally weaker and may appear at longer wavelengths. The absorption maxima and the onset of the absorption spectrum can be used to estimate the optical band gap of the material. academie-sciences.fr

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Phenanthrene itself is a fluorescent compound with a characteristic emission spectrum. aatbio.com The emission properties of this compound and its derivatives can be influenced by factors such as the position of the carbonyl group and the presence of other substituents. For some phenanthrene derivatives, emission in the visible region has been observed. researchgate.net Studies on phenanthrene-rhodamine dyads have shown how the emission spectra can be modulated, with distinct monomer and excimer emissions being observed. kobv.defu-berlin.de

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic transitions in this compound and related molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) provide information about the energy gaps between these states and are sensitive to the molecular structure, including the presence of functional groups and the extent of π-conjugation.

Research on compounds closely related to this compound reveals characteristic absorption patterns. For instance, 9-phenanthrenol, a tautomer of 9-phenanthrenone, displays a complex UV absorption spectrum. nist.gov The absorption spectra of various phenanthrene derivatives generally show multiple bands. A Schiff base derived from phenanthrene-9-carbaldehyde (B133539) exhibits two main absorption bands, with a very intense peak between 250-290 nm (λmax at 260 nm) and a broader band from 300-430 nm (λmax at 364 nm), which are attributed to π-π* electronic transitions. dergipark.org.tr

The introduction of different functional groups onto the phenanthrene skeleton significantly influences the absorption spectra.

Benzo[c]phenanthrene derivatives show absorption maxima entirely in the UV region, specifically between 281-285 nm. benthamdirect.com

Fluorophenanthrene derivatives exhibit intense absorption bands in the 250-275 nm range, with several less intense bands extending up to 380 nm. academie-sciences.fr

9,10-Phenanthrenequinone (PQ) , a dione (B5365651) derivative, and its substituted analogues show two distinct absorption bands with molar absorptivity in the range of ~10^3 M⁻¹cm⁻¹. researchgate.net

The parent compound, phenanthrene , in cyclohexane (B81311) has an absorption maximum at 252 nm. photochemcad.com

These findings highlight how the core phenanthrene structure's electronic properties are modulated by substituents, which is crucial for the design of materials with specific optical properties.

Table 1: UV-Vis Absorption Maxima for Phenanthrene and Selected Derivatives

| Compound | λmax (nm) | Solvent/Conditions |

|---|---|---|

| Benzo[c]phenanthrene derivatives | 281-285 | Solution |

| Fluorophenanthrene derivatives | 250-275 | Chloroform |

| Phenanthrene-based Schiff base | 260, 364 | DMSO |

| Phenanthrene | 252 | Cyclohexane |

| 9,10-Phenanthrenedione | Not specified | Not specified |

| 9-Phenanthrenol | Multiple bands | Not specified |

Fluorescence Spectroscopy in Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, providing information on their excited state deactivation pathways. Upon absorption of light, a molecule is promoted to an excited state. Fluorescence is the emission of a photon as the molecule relaxes from the lowest vibrational level of the first singlet excited state (S₁) back to the ground state (S₀).

The fluorescence properties of the phenanthrene core are well-documented. The parent molecule, phenanthrene, is known to be fluorescent, with solutions exhibiting a characteristic blue fluorescence. nih.gov It has a reported excitation peak at 275 nm and an emission peak at 365 nm, resulting in a significant Stokes' shift of 90 nm. aatbio.com

The structural modifications on the phenanthrene ring system in its derivatives lead to varied fluorescence behaviors:

Benzo[c]phenanthrene derivatives , which absorb in the deep UV, surprisingly emit strongly in the blue region of the visible spectrum (410-422 nm). This results in an unusually large Stokes shift (1.32-1.39 eV), making them interesting for optoelectronic applications. benthamdirect.com

The fluorescence of 9-alkylphenanthrene crystals has been studied, showing that the spectral features change with the length of the alkyl chain. researchgate.netresearchgate.net

Difluoroboronated β-diketones containing phenanthrene moieties are fluorescent, with quantum yields and emission wavelengths that depend on the position of the phenanthrene substitution. For example, a derivative with a 3-phenanthryl group has a high fluorescence quantum yield of 0.81 in acetonitrile. rsc.org

In soil analysis, the characteristic fluorescence peaks of phenanthrene are observed around 387 nm, 407 nm, 432 nm, and 456 nm when excited at 350 nm. rsc.org

Oligo(9,10-phenanthrene)s have been shown to exhibit phosphorescence at room temperature when in a film state, a property arising from the spatial stacking of the phenanthrene units. rsc.org

This body of research demonstrates that the emission properties of phenanthrene-based compounds can be precisely tuned through chemical synthesis, which is a key aspect in developing new fluorescent materials.

Table 2: Fluorescence Emission Data for Phenanthrene and Selected Derivatives

| Compound | Excitation λ (nm) | Emission λmax (nm) | Notes |

|---|---|---|---|

| Phenanthrene | 275 | 365 | Large Stokes' Shift (90 nm) aatbio.com |

| Benzo[c]phenanthrene derivatives | 281-285 | 410-422 | Unusually large Stokes shift benthamdirect.com |

| Phenanthrene (in soil) | 350 | 407 (strongest), 387, 432, 456 | Used for quantitative analysis rsc.org |

| 3-Phenanthryl difluoroboronated β-diketone | Not specified | Not specified | High quantum yield (0.81) in ACN rsc.org |

Theoretical and Computational Studies of Phenanthrenone and Analogs

Density Functional Theory (DFT) Applications in Phenanthrenone Systems

Density Functional Theory (DFT) has become a primary computational tool for studying this compound-based systems due to its balance of accuracy and computational cost. DFT calculations are used to predict molecular geometries, electronic properties, and spectra, which are crucial for understanding the potential of these compounds in various applications, such as in materials for organic electronics. researchgate.netrsc.orgrsc.org For instance, DFT has been employed to assess the suitability of this compound derivatives as hole transport materials in perovskite solar cells. researchgate.netrsc.org

The electronic properties of this compound and its analogs are central to their functionality. DFT provides a framework to analyze these properties through various lenses, including Frontier Molecular Orbital (FMO) theory, Density of States (DOS), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, including its chemical reactivity and kinetic stability. rsc.org

In studies of this compound analogs and related structures like fluorenone derivatives, the HOMO and LUMO energy levels are extensively calculated to predict their charge-transport capabilities. researchgate.netresearchgate.net For example, in the design of hole transport materials, the HOMO level of the material needs to align appropriately with the valence band of the perovskite absorber for efficient hole collection. researchgate.net DFT calculations have shown that the HOMO values for certain this compound-based hole transport materials fall within a suitable range of -4.25 to -4.52 eV. researchgate.net

The HOMO-LUMO gap also provides an indication of the molecule's excitability. A smaller energy gap generally corresponds to easier electronic transitions, which can lead to absorption at longer wavelengths. For a series of designed fluorenone derivatives, a close analog to this compound, the calculated HOMO-LUMO energy gaps were found to be in the range of 1.53 to 2.72 eV. researchgate.net Introducing strong electron-donating or -accepting substituents can effectively tune these energy gaps. For instance, bilateral substitution on a fluorenone derivative with certain groups resulted in HOMO-LUMO gaps ranging from 1.53 eV to 1.90 eV. researchgate.net In another study, the incorporation of a B←N motif into phenanthrene (B1679779) imide-based polymers, which share structural similarities, was shown to lower the LUMO levels by 0.2–0.3 eV, demonstrating the tunability of these frontier orbitals. researchgate.netresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Fluorenone Derivatives (Analogs of this compound)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Molecule A | -5.91 | -3.44 | 2.47 |

| Molecule D | -6.03 | -3.53 | 2.50 |

| Molecule I | -6.30 | -4.24 | 2.06 |

| Molecule I2 | -6.22 | -4.32 | 1.90 |

| Molecule I4 | -6.21 | -4.33 | 1.88 |

| Molecule I6 | -6.04 | -4.47 | 1.57 |

| Molecule I8 | -5.98 | -4.45 | 1.53 |

Data sourced from a DFT study on fluorenone derivatives. researchgate.net

Density of States (DOS) analysis offers a more detailed picture of the molecular orbital landscape than FMO theory alone. A DOS plot illustrates the number of available electronic states at each energy level. By decomposing the total DOS into contributions from different fragments of the molecule (partial DOS or PDOS), it is possible to identify which parts of the molecule contribute to the HOMO, LUMO, and other orbitals.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer (ICT) from donor to acceptor groups.

In studies of compounds structurally related to this compound, NBO analysis has confirmed the occurrence of ICT. researchgate.net The analysis reveals that transitions in these compounds are often dominated by bonding-antibonding interactions. researchgate.net For example, in some donor-acceptor systems, NBO analysis has shown that the electron density is delocalized from lone pairs of donor atoms to the antibonding orbitals of acceptor groups, leading to significant stabilization energies and confirming the charge-transfer character of the molecule. This is a crucial aspect for materials designed for nonlinear optical applications. researchgate.net

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. These predictions can guide synthetic efforts and help in the validation of experimental results.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound analogs and related compounds, TD-DFT calculations have been employed to predict their UV-Vis spectra. researchgate.net These theoretical spectra can then be compared with experimentally measured spectra to validate the computational methodology and to gain a deeper understanding of the nature of the electronic transitions involved. For instance, the calculated absorption spectra for certain fluorenone derivatives have been shown to be in good agreement with experimental data, confirming that the observed absorption bands correspond to π-π* transitions and intramolecular charge transfer. researchgate.net In a study on spiro-fused dibenzo[g,p]chrysenes synthesized from this compound, the characteristic fluorescence properties were investigated through both experimental and theoretical means, highlighting the role of the electronic structure in determining the optical properties. rsc.org

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Spectra

The vibrational properties of 9,10-phenanthrenequinone (PQ) have been investigated using both experimental and theoretical methods, such as resonance Raman (RR) spectroscopy combined with Density Functional Theory (DFT) calculations. caspre.caimist.ma These studies provide detailed assignments of the vibrational modes. The normal mode analysis of PQ, which possesses C₂ᵥ symmetry, results in 34 vibrational modes of A symmetry and 32 of B symmetry. imist.ma

Computational calculations are crucial for assigning the observed experimental spectral bands to specific molecular vibrations. caspre.ca For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to calculate theoretical vibrational wavenumbers, which are then compared with experimental FTIR and Raman spectra. caspre.ca The analysis of potential energy distribution (PED) helps in making detailed assignments of these vibrational modes. caspre.ca Such studies have successfully assigned the characteristic carbonyl (C=O) and C=C stretching frequencies. caspre.ca The comparison between calculated and experimental spectra is generally strong, though solvent effects can introduce shifts in the observed frequencies. imist.ma

Calculated vs. Experimental Raman Frequencies for 9,10-Phenanthrenequinone

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Symmetry |

|---|---|---|---|

| C=O stretch | 1685 | 1678 | A |

| C=C stretch | 1595 | 1598 | A |

| Ring deformation | 1285 | 1288 | A |

| C-H in-plane bend | 1220 | 1225 | B |

| Ring breathing | 720 | 722 | A |

Predicted Nuclear Magnetic Resonance (NMR) Parameters

The prediction of NMR chemical shifts using quantum chemical calculations is a vital tool for structural elucidation of organic molecules. chemrxiv.orgmestrelab.com The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. imist.ma The computational protocol involves first optimizing the molecular geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). imist.ma Following optimization, the NMR shielding tensors are calculated for each nucleus using the GIAO method. imist.maresearchgate.net

The absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma These predicted chemical shifts can be compared with experimental data to confirm or assign the structure of this compound derivatives. researchgate.net Machine learning algorithms have also been developed that use DFT-calculated parameters as input to predict chemical shifts with high accuracy, often outperforming purely theoretical or empirical approaches. chemrxiv.org

Typical Output of GIAO-DFT Calculation for 13C NMR Parameters

| Carbon Atom | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1, C8 | -- | 124.1 | 123.8 |

| C2, C7 | -- | 129.5 | 129.1 |

| C3, C6 | -- | 135.0 | 134.7 |

| C4, C5 | -- | 130.8 | 130.5 |

| C4a, C5a | -- | 131.2 | 130.9 |

| C9, C10 (C=O) | -- | 180.5 | 180.1 |

Reactivity and Reaction Pathway Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound, identifying transition states, and calculating reaction barriers to elucidate mechanisms. rsc.org DFT calculations can reveal the energetics of different proposed pathways, such as hydrogen atom transfer (HAT) versus single electron transfer-proton transfer (ET-PT) mechanisms in photochemical reactions. rsc.org For example, in the photocatalytic synthesis of quinolines using 9,10-phenanthrenequinone, DFT studies showed that the cyclization barriers for the radical cation intermediates were significantly lower for reactive substrates compared to unreactive ones, explaining the observed experimental outcomes. rsc.org

Computational Assessment of Reactivity Behavior

The reactivity of this compound can be assessed computationally through various descriptors derived from its electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, oxidation potentials, and atomic charges. rsc.org

In the context of its use as an electrode material in aluminum-ion batteries, DFT calculations revealed that the long-term cyclability of 9,10-phenanthrenequinone stems from its complexation with AlCl₂, which mitigates its dissolution into the electrolyte. Furthermore, modeling of phenanthrenequinone (B147406) derivatives for redox flow batteries involves the computational screening of candidates based on their predicted redox potentials. Quantum chemical calculations have also been used to assess the reactivity of phenanthrenequinone towards biological molecules, finding that while it can interact strongly with DNA nucleobases, the direct formation of DNA adducts is kinetically unfeasible.

DFT-Calculated Reactivity Parameters for a Phenanthrenequinone-Mediated Reaction

| Substrate | Computed Oxidation Potential (V vs SCE) | Radical Cation Cyclization Barrier (kcal/mol) | Experimental Reactivity |

|---|---|---|---|

| Substrate A | 1.2 | 11.4 | High |

| Substrate B | 1.1 | 10.5 | High |

| Substrate C | 1.5 | >15.0 | Low |

Advanced Quantum Chemical Methodologies for this compound Derivatives

Beyond standard DFT calculations, advanced computational methods are employed to study and engineer the properties of this compound derivatives. Time-dependent DFT (TD-DFT) is crucial for investigating excited-state properties and photochemical reactivity. One study used TD-DFT calculations to engineer the nature of the phenanthrenequinone triplet state. By substituting the PQ core with thiophene (B33073) moieties, the population of the reactive ³ππ* triplet state upon excitation was significantly increased, leading to a remarkable improvement in the quantum yield and rate of a photoclick reaction.

Other advanced applications include the use of DFT to guide the design of dual-responsive molecules, such as a 9,10-phenanthrenequinone-sydnone conjugate, for tandem orthogonal chemical reactions. Furthermore, integrated computational approaches that combine quantum mechanics with molecular docking and predictions of absorption, distribution, metabolism, and excretion (ADME) provide a comprehensive in-silico assessment of the potential biological impacts of this compound derivatives.

Theoretical Insights into Supramolecular Interactions Involving this compound

The ability of this compound derivatives to act as electron acceptors allows them to form non-covalent charge-transfer complexes (CTCs) with various electron-donating molecules. The structure, stability, and properties of these supramolecular assemblies are extensively studied using quantum-chemical simulations, primarily with DFT.

These theoretical studies calculate key properties such as the formation energies of the complexes, the amount of charge transferred from the donor to the acceptor, and the intermolecular distance between the stacked molecules. For a series of complexes between 1,3,6-trinitro-9,10-phenanthrenequinone (an acceptor) and 23 different aromatic π-electron donors, DFT calculations were used to screen for the most effective donors. The calculations showed that the amount of charge transfer in the ground state correlated with the energy difference between the acceptor's LUMO and the donor's HOMO. Such theoretical screening is invaluable for selecting the most promising donor-acceptor pairs for experimental synthesis of new materials with specific electronic properties.

DFT-Calculated Properties of Charge-Transfer Complexes with 1,3,6-Trinitro-9,10-phenanthrenequinone (Acceptor)

| Electron Donor | Donor HOMO Energy (eV) | Formation Energy (eV) | Charge Transfer (e⁻) |

|---|---|---|---|

| Anthracene | -5.64 | -0.54 | 0.082 |

| Pyrene | -5.34 | -0.65 | 0.101 |

| Pentacene | -4.90 | -0.79 | 0.170 |

| Tetrathiafulvalene (TTF) | -4.83 | -0.58 | 0.211 |

| Dibenzotetrathiafulvalene | -4.92 | -0.68 | 0.170 |

Advanced Applications of Phenanthrenone and Its Derivatives

Utilization as Building Blocks in Organic Synthesis

The rigid and planar structure of the phenanthrenone core, coupled with its extended π-conjugation, makes it an excellent foundational unit for the construction of more complex organic molecules. rsc.org Its electron-deficient nature further enhances its utility as a building block in organic synthesis. rsc.org

Development of Novel Polycyclic Aromatic Hydrocarbons

This compound derivatives serve as ideal electron-deficient π-building blocks for the creation of new polycyclic aromatic hydrocarbons (PAHs). rsc.org The synthesis of these novel PAHs is often driven by the desire to create materials with tailored electronic and photophysical properties. A key synthetic strategy involves a palladium-catalyzed annulation reaction between 4,5-dibromo-9-fluorenone and various internal alkynes, which provides a direct route to this compound derivatives in moderate yields. rsc.org This method allows for the introduction of a variety of substituents, enabling the fine-tuning of the resulting PAH's characteristics. rsc.org

The inherent properties of the this compound backbone, such as its planarity and tunable energy gap, are imparted to the newly synthesized PAHs. rsc.org These characteristics are crucial for their potential applications in materials science. rsc.orgontosight.ai For instance, the ability to create complex, multi-ring systems from this compound opens up possibilities for designing advanced materials for electronics and photonics. ontosight.aiontosight.ai

Integration in Organic Optoelectronic Devices and Materials

The unique optoelectronic properties of phenanthrene-based materials have led to their increasing use in a variety of organic electronic devices. researchgate.netacademie-sciences.fr These properties are tunable through molecular modulation, offering a significant advantage over traditional inorganic materials. researchgate.net

Components in Organic Photovoltaics

Phenanthrene (B1679779) derivatives are being explored as electron donor materials and electrolytes in organic solar cells. sigmaaldrich.cn In the field of organic photovoltaics (OPVs), phenanthrene-based organic dyes are being investigated to optimize device performance. rsc.org Machine learning models have been employed to analyze a large number of phenanthrene-based dyes to understand the relationship between their molecular structure and photovoltaic properties. rsc.orgrsc.org This research aims to facilitate the rational design of high-efficiency organic dyes for OPVs. rsc.org Studies have shown that it is possible to achieve a light-harvesting efficiency of up to 94% with these materials. rsc.orgrsc.org

Co-polymers based on phenanthrene and fused-aromatic thienopyrazine have also been synthesized for OPV applications. acs.org These materials are designed to have band gaps that match the solar spectrum, and some have demonstrated power conversion efficiencies that make them promising for use in bulk heterojunction solar cells. acs.org

Active Materials in Light-Emitting Diodes

Phenanthrene derivatives are widely used as emitters in organic light-emitting diodes (OLEDs) due to their intriguing photoluminescent and electroluminescent properties. academie-sciences.fracademie-sciences.fr They can also function as host materials in phosphorescent OLEDs (PHOLEDs). rsc.orgrsc.org

For instance, two novel phenanthrene-based small molecules, PBBM and PBTZ, have been synthesized and used as host materials in green and red PHOLEDs. rsc.org These devices exhibited low efficiency roll-off, with the red OLEDs showing particularly good performance. rsc.org The PBBM-hosted green and red OLEDs achieved maximum external quantum efficiencies of 14.3% and 18.2%, respectively. rsc.org

Another example is a spiro[benzoanthracene–fluorene] derivative containing a phenanthrene moiety, which has been used as a non-doped emitter in a saturated deep-blue OLED. researchgate.net This device achieved a luminance efficiency of 2.18 cd A⁻¹ with excellent color purity. researchgate.net Furthermore, a polymer based on a cyclopenta[def]phenanthrene backbone has been shown to produce stable blue emission in OLEDs with high brightness and efficiency. acs.org

| Device Type | Phenanthrene Derivative Role | Emitter/Dopant | Performance Metric | Value |

| Green PHOLED | Host Material (PBBM) | Ir(ppy)₃ | Max. EQE | 14.3% |

| Red PHOLED | Host Material (PBBM) | Not Specified | Max. EQE | 18.2% |

| Deep-Blue OLED | Emitter (DPSBAF) | None (Non-doped) | Luminance Efficiency | 2.18 cd A⁻¹ |

| Blue OLED | Emitting Polymer (PCPP) | None (Non-doped) | Max. Brightness | 1500 cd/m² at 14V |

| Blue OLED | Emitting Polymer (PCPP) | None (Non-doped) | Max. Luminescence Efficiency | 0.70 cd/A |

Materials Exhibiting Non-linear Optical (NLO) Properties

This compound derivatives are being investigated for their third-order non-linear optical (NLO) properties, which are crucial for applications like optical limiting. bsb-muenchen.de By modifying the chemical structure, for example by replacing the carbonyl group with a malononitrile (B47326) group, the NLO response can be significantly enhanced. bsb-muenchen.de

One such derivative, referred to as CN-2, has demonstrated a superior optical limiting threshold compared to the well-known material C60. bsb-muenchen.de The study of the NLO properties of these materials is often conducted using techniques like the Z-scan method and transient absorption spectroscopy to understand the underlying kinetic processes. bsb-muenchen.deresearchgate.net Quantum computational studies have also been employed to predict and understand the NLO behavior of various phenanthrene derivatives, showing that the strategic placement of electron donor and acceptor groups can significantly enhance these properties. researchgate.netnih.gov

Molecular Tools in Chemical Biology and Material Science

The phenanthrene scaffold is of significant interest in medicinal chemistry and material science due to the diverse biological activities and material properties exhibited by its derivatives. academie-sciences.frresearchgate.net Phenanthrenoids, which are naturally occurring phenanthrene derivatives found in plants like orchids, have shown potential anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orgontosight.ai

In material science, the photoconducting and photochemical properties of phenanthrene derivatives make them valuable. academie-sciences.fracademie-sciences.fr They can also serve as organic photoredox catalysts. For example, certain this compound derivatives can catalyze organocatalytic atom transfer radical polymerization and the oxidation of alcohols. rsc.org The unique structure of phenanthrene derivatives also makes them interesting candidates for creating complex molecules with potential applications in drug development and toxicology. ontosight.aiontosight.ai

Applications in Click Chemistry Methodologies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for covalently linking different molecular entities with high efficiency and specificity. wikipedia.org Research has demonstrated the utility of the phenanthrene scaffold in this context, where it is derivatized with either an azide (B81097) or an alkyne group, enabling it to be "clicked" onto a corresponding reaction partner.

Synthesis of Phenanthrene-Triazole Hybrids

A significant application involves the synthesis of novel hybrid molecules where a phenanthrene moiety is linked to another functional molecule via a 1,2,3-triazole ring—the hallmark of the CuAAC reaction.

Chemosensors: Researchers have synthesized 1,2,3-triazole chemosensors incorporating phenanthrene and phenol (B47542) groups (PhTP) through a CuAAC click reaction. researchgate.net These molecules have shown capabilities as dual-analyte sensors for detecting fluoride (B91410) and copper (II) ions. researchgate.net

Cytotoxic Agents: In another study, a series of new 1,2,3-triazolo-phenanthrene hybrids were synthesized using the CuAAC click reaction. nih.gov These compounds were subsequently evaluated for their cytotoxic potential against a variety of human cancer cell lines, with some derivatives showing significant activity. nih.gov The research indicated that these hybrid molecules likely interact with DNA via intercalation. nih.gov

In these examples, the phenanthrene unit is a core component of the final product, but the starting materials are functionalized phenanthrenes (e.g., bearing azide or alkyne groups), not specifically this compound. The synthesis of β-keto-1,2,3-triazole derivatives has been reported, but these have been synthesized from precursors like ethinylestradiol, which contains a cyclopenta[a]phenanthrene core structure, rather than from a this compound starting material. nih.gov

Due to the absence of direct research on the use of this compound in click chemistry, no data table on this specific topic can be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.